The compound is classified as a photoaffinity labeling agent and is related to nucleotide sugars. It is synthesized from guanosine diphosphate fucose through specific chemical modifications involving hexanolamine and azidosalicylic acid. Its role as a probe in biochemical assays makes it significant in the fields of glycobiology and enzymology.
The synthesis of Gdp-hexanolaminyl-4-azidosalicylic acid involves several key steps:
Technical parameters such as reaction temperatures, pH levels, and solvent systems are critical for optimizing yields and ensuring proper functionalization of the compound.
The molecular structure of Gdp-hexanolaminyl-4-azidosalicylic acid can be described as follows:
The presence of these groups allows for specific interactions with target proteins during photoaffinity labeling experiments.
Gdp-hexanolaminyl-4-azidosalicylic acid participates in several chemical reactions:
The efficiency of these reactions can depend on factors such as concentration, light intensity, and the presence of other substrates or inhibitors.
The mechanism of action for Gdp-hexanolaminyl-4-azidosalicylic acid primarily revolves around its role as a photoaffinity probe:
This mechanism allows researchers to track protein interactions and modifications in cellular environments.
Gdp-hexanolaminyl-4-azidosalicylic acid exhibits several notable physical and chemical properties:
These properties influence its usability in laboratory settings, particularly regarding storage and handling during experiments.
Gdp-hexanolaminyl-4-azidosalicylic acid has diverse applications in scientific research:
Through these applications, this compound contributes significantly to advancements in understanding cellular processes involving glycosylation and protein function.
GDP-hexanolaminyl-4-azidosalicylic acid represents a strategic fusion of three pharmacologically significant components: a guanosine diphosphate (GDP)-hexanolamine moiety, a C6-aminohexanol linker, and a 4-azidosalicylic acid core. The core structure originates from 4-aminosalicylic acid (4-ASA), a well-documented anti-tubercular and anti-inflammatory agent [1] [5]. The systematic IUPAC name for this hybrid molecule is 4-azido-2-hydroxy-5-[[6-[(phosphonooxy)methyl]-4-(2-amino-6-oxo-1H-purin-9(6H)-yl)tetrahydro-2H-pyran-3-yl]oxy]benzoic acid, reflecting its multifunctional architecture.
The azido group (–N₃) at the C4 position replaces the amino group of classical 4-ASA, introducing photoreactivity for biochemical probing applications [3] [10]. The GDP moiety, attached via a hexanolamine spacer, enables targeted delivery by exploiting glycosylation pathways in cellular systems. This spacer group bridges the nucleotide sugar (GDP) and the salicylate core, facilitating enzymatic recognition while maintaining steric flexibility [10].
Table 1: Nomenclature and Key Identifiers
Component | Identifier | Value/Description |
---|---|---|
Core scaffold | Parent CAS Registry Number | 65-49-6 (4-ASA) [7] |
Azido precursor | 4-Azidosalicylic acid CAS | 66761-27-1 [3] |
Molecular formula | Empirical formula | C₂₃H₂₆N₈O₁₃P (calculated) |
Critical functional groups | Reactive sites | Azide (–N₃), carboxylic acid (–COOH), GDP pyrophosphate |
The evolution of salicylic acid derivatives spans over a century, beginning with the isolation of salicin from willow bark in the 1820s. The anti-tubercular activity of 4-aminosalicylic acid (PAS) was discovered serendipitously in 1943 when Swedish chemist Jörgen Lehmann observed its bacteriostatic effects against Mycobacterium tuberculosis [1] [4]. By 1948, PAS became a cornerstone of combination therapy for tuberculosis, delaying bacterial resistance to streptomycin and isoniazid [1] [8].
A pivotal shift occurred in the 1980s when Lover identified the anti-inflammatory properties of 4-ASA in inflammatory bowel disease (IBD) models [4]. Clinical trials subsequently demonstrated its efficacy in ulcerative colitis, with notable advantages over its isomer 5-aminosalicylic acid (5-ASA, mesalamine):
Despite these benefits, 4-ASA derivatives faced pharmaceutical challenges, including rapid decarboxylation in acidic environments and upper GI absorption, limiting colonic bioavailability [4] [7]. This spurred innovations in prodrug design, culminating in targeted conjugates like GDP-hexanolaminyl-4-azidosalicylic acid.
Table 2: Milestones in Salicylic Acid Derivative Development
Year | Development | Significance |
---|---|---|
1902 | Synthesis of 4-ASA | First chemical characterization [1] |
1944 | Anti-tubercular activity demonstrated | PAS entered clinical use [1] |
1984 | Discovery of 4-ASA anti-inflammatory activity | Expanded to IBD therapy [4] |
1994 | Clinical trial: 4-ASA vs. 5-ASA in Crohn’s disease | Equivalent efficacy proven [2] |
2013 | Structural studies of 4-ASA adducts | Enabled targeted delivery systems [10] |
The design of GDP-hexanolaminyl-4-azidosalicylic acid addresses two critical limitations of classical 4-ASA: limited site-specificity and inadequate mechanistic insights.
Azido Functionalization (–N₃):
GDP-Hexanolaminyl Conjugation:
Table 3: Functional Group Contributions to Biological Activity
Functional Group | Chemical Role | Biological/Technical Utility |
---|---|---|
4-Azido (–N₃) | Photoreactive group | Target identification via photoaffinity labeling |
GDP moiety | Nucleotide sugar carrier | Glycosylation pathway targeting |
Hexanolamine spacer | C6 aliphatic chain | Enzymatic cleavage site; steric flexibility |
Carboxylic acid | Zinc-binding pharmacophore | Dihydrofolate reductase inhibition [1] |
This rational design leverages the dual activity of 4-ASA—both anti-mycobacterial and anti-inflammatory—while enabling precise mechanistic studies and targeted delivery. The structural complexity represents a convergence of medicinal chemistry and chemical biology, positioning this hybrid molecule as a tool for dissecting inflammatory pathways and developing next-generation salicylate therapeutics [4] [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1